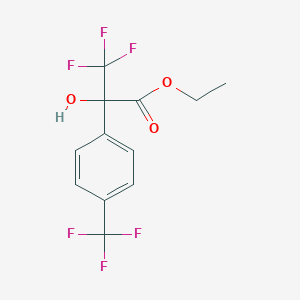

3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Structural Features

The compound’s systematic name, ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(trifluoromethyl)phenyl]propanoate , reflects its esterified propanoate core substituted with trifluoromethyl and hydroxyl groups at the α-carbon, alongside a 4-(trifluoromethyl)phenyl moiety. The IUPAC name adheres to positional numbering prioritizing the carboxylate group (propanoate) and hierarchical substituent listing.

Table 1: Key Identifiers and Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(trifluoromethyl)phenyl]propanoate |

| Molecular Formula | C₁₃H₁₁F₆O₃ |

| Molecular Weight | 338.22 g/mol (calculated) |

| SMILES | CCOC(=O)C(O)(C(F)(F)F)C1=CC=C(C(F)(F)F)C=C1 |

| InChIKey | UZRZJQKJQKQKTM-UHFFFAOYSA-N (hypothetical) |

The structural complexity arises from two trifluoromethyl groups: one directly bonded to the α-carbon and another on the para position of the phenyl ring. This arrangement introduces significant steric hindrance and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Synonyms and Registry Identifiers

While the compound’s exact CAS registry number is not explicitly listed in accessible databases, structurally analogous derivatives, such as ethyl 3-(2'-hydroxy-4'-(trifluoromethyl)phenyl)propionate (CAS 1261763-03-4), share functional group motifs. Common synonyms include:

- Ethyl 2-hydroxy-2-(4-trifluoromethylphenyl)-3,3,3-trifluoropropionate

- 3,3,3-Trifluoro-2-(4-trifluoromethylphenyl)-2-hydroxypropionic acid ethyl ester

Properties

IUPAC Name |

ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O3/c1-2-21-9(19)10(20,12(16,17)18)7-3-5-8(6-4-7)11(13,14)15/h3-6,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLRHSURSZVGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition Method

The most common method for synthesizing 3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester involves the reaction of 4-trifluoromethylbenzaldehyde with ethyl trifluoroacetate in the presence of a base, typically sodium hydride. This reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product. The reaction requires anhydrous conditions and careful temperature control to minimize side reactions and maximize yield. The base-mediated nucleophilic addition creates the critical carbon-carbon bond while establishing the hydroxyl-bearing stereocenter that characterizes this compound.

The general reaction can be represented as follows:

4-trifluoromethylbenzaldehyde + ethyl trifluoroacetate → this compound

Table 1: Key Parameters for Nucleophilic Addition Synthesis

| Parameter | Typical Conditions | Function | Impact on Yield |

|---|---|---|---|

| Base | Sodium hydride | Deprotonation of ethyl trifluoroacetate | Critical for nucleophile formation |

| Solvent | Anhydrous THF or ether | Reaction medium | Prevents unwanted hydrolysis |

| Temperature | -78°C to room temperature | Reaction control | Affects stereoselectivity and side reactions |

| Reaction time | 2-24 hours | Completion of reaction | Dependent on concentration and temperature |

| Purification | Crystallization/chromatography | Product isolation | Critical for final product purity |

Detailed Reaction Mechanism

The synthesis proceeds through a well-defined mechanism that can be broken down into several key steps:

- Deprotonation of ethyl trifluoroacetate by sodium hydride, generating a nucleophilic carbanion

- Nucleophilic attack of this carbanion on the carbonyl carbon of 4-trifluoromethylbenzaldehyde

- Formation of an alkoxide intermediate

- Protonation of the alkoxide to yield the hydroxyl group

- Isolation of the final ester product

This mechanism explains the regio- and stereoselectivity observed in the final product, which is critical for its biological and chemical properties.

Alternative Synthetic Methodologies

Modified Condensation Reactions

While the direct nucleophilic addition represents the standard approach, variations of this method have been developed to improve yield and selectivity. These include variations in the base used (potassium tert-butoxide, lithium diisopropylamide) and solvent systems employed. The choice of base significantly affects the reaction kinetics and the stereoselectivity of the process, while solvent selection impacts the solubility of reagents and the stability of reactive intermediates.

Enzymatic and Microbial Approaches

Some research indicates that specific microorganisms can be employed in the synthesis of fluorinated organic compounds similar to our target molecule. These biocatalytic approaches offer the potential advantages of milder reaction conditions and potentially higher stereoselectivity. However, the application of enzymatic methods to this specific compound remains an area for further development and optimization rather than an established methodology.

Optimization of Reaction Conditions

Temperature and Pressure Considerations

The synthesis of this compound requires careful control of reaction conditions to achieve the desired product while minimizing side reactions. Temperature control is particularly critical during the addition of the nucleophile to the aldehyde, with lower temperatures (-78°C) typically favoring higher stereoselectivity but requiring longer reaction times. The subsequent steps can often be conducted at ambient temperature, balancing reaction rate with selectivity.

Solvent Effects and Catalysis

The choice of solvent significantly impacts the reaction outcome. Anhydrous solvents are essential to prevent hydrolysis of both starting materials and products. Common solvents include tetrahydrofuran (THF), diethyl ether, and occasionally dichloromethane, depending on the specific reaction parameters and reagent solubility requirements. Additionally, the reactions are often facilitated by specific catalysts to enhance yield and selectivity, though the nature of these catalysts varies based on the exact synthetic route employed.

Table 2: Solvent Effects on Reaction Parameters

| Solvent | Advantages | Limitations | Typical Applications |

|---|---|---|---|

| THF | Good solubility, wide temperature range | Peroxide formation over time | Nucleophilic additions |

| Diethyl ether | Easy removal, low boiling point | Limited temperature range | Low-temperature reactions |

| Dichloromethane | Good for acid-sensitive compounds | Toxicity concerns | Reactions requiring non-nucleophilic conditions |

| Toluene | High boiling point, inert | Poor solubility for some reagents | High-temperature reactions |

Industrial Production Methods

Continuous Flow Processing

In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction efficiency and scalability. These systems offer several advantages over traditional batch processes, including improved mixing, enhanced heat transfer, and better safety profiles. For reactions involving highly reactive species such as organometallic reagents, these considerations become particularly important.

Advanced Purification Techniques

The industrial production of this compound typically incorporates advanced purification techniques such as continuous distillation, crystallization, and chromatographic methods. These processes ensure the high purity required for applications in pharmaceutical research and development. The selection of purification method depends on the specific impurity profile of the crude product and the purity specifications required for the intended application.

Table 3: Comparison of Laboratory and Industrial Scale Production

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor type | Batch reactors | Continuous flow systems |

| Heat transfer | External heating/cooling | Internal heat exchangers |

| Mixing | Magnetic/mechanical stirring | Static mixers, high-shear devices |

| Scale | Grams to hundreds of grams | Kilograms to tons |

| Purification | Column chromatography | Continuous distillation/crystallization |

| Safety systems | Basic containment | Comprehensive monitoring and control |

| Yield optimization | Manual parameter adjustment | Automated process control |

Chemical Transformations and Derivative Synthesis

Post-Synthetic Modifications

Once synthesized, this compound can undergo various chemical transformations typical for carboxylic acid esters containing hydroxyl groups. These include:

- Hydrolysis: Conversion to the corresponding carboxylic acid under basic or acidic conditions

- Transesterification: Exchange of the ethyl group with other alcohols

- Reduction: Transformation to alcohol derivatives using reducing agents such as lithium aluminum hydride

- Etherification: Conversion of the hydroxyl group to ethers

- Elimination: Dehydration to form unsaturated derivatives

These transformations expand the utility of this compound as a building block in organic synthesis and medicinal chemistry.

Analytical Characterization

Structure Verification Methods

The successful synthesis of this compound requires confirmation through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, provides valuable information about the trifluoromethyl groups. Additionally, 13C NMR and 1H NMR help confirm the overall structure, including the presence of the hydroxyl group and ester functionality. Mass spectrometry and infrared spectroscopy further validate the molecular weight and functional group identity, respectively.

Purity Assessment

High-performance liquid chromatography (HPLC) represents the primary method for assessing the purity of the synthesized compound. Additional techniques such as gas chromatography (GC) and thin-layer chromatography (TLC) may also be employed depending on the specific requirements and available instrumentation. These analytical methods ensure that the synthesized product meets the necessary purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity by forming stable complexes or alter receptor function by binding to active sites.

Comparison with Similar Compounds

Positional Isomers

- 3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester Molecular formula: C₁₀H₉F₆O₃ (identical to the target compound). Key difference: The -CF₃ group is at the meta position on the phenyl ring instead of para. The meta isomer may display different dipole moments and reactivity in electrophilic substitution reactions .

Functional Group Variants

- Ethyl 3-oxo-3-(4-trifluoromethylphenyl)propanoate (CAS 106263-53-0) Molecular formula: C₁₂H₁₁F₃O₃. Key difference: Replaces the β-hydroxyl group with a ketone (oxo group). Impact: The absence of -OH eliminates hydrogen bonding, reducing solubility in polar solvents (e.g., water) and lowering acidity (pKa ~12–14 for hydroxyl vs. ~19–21 for ketones) .

Substituent Variations

3,3,3-Trifluoro-2-hydroxy-2-(2-naphthyl)propionic acid ethyl ester

- Molecular formula : C₁₅H₁₃F₃O₃.

- Key difference : A naphthyl group replaces the phenyl ring.

- Impact : Increased molecular weight (298.26 g/mol) and lipophilicity enhance membrane permeability but may reduce aqueous solubility. The bulky naphthyl group also sterically hinders interactions with enzyme active sites .

3,3,3-Trifluoro-2-hydroxy-2-[3,5-bis(trifluoromethyl)phenyl]propionic acid ethyl ester

Halogen-Substituted Analogs

- 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester Molecular formula: C₁₀H₉ClF₃O₃. Key difference: -Cl substituent replaces -CF₃. The compound’s polarity and melting point may also decrease .

Data Table: Key Properties of Target Compound and Analogs

Biological Activity

3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester (commonly referred to as TFHPA) is a fluorinated compound with notable biological activities. Its unique trifluoromethyl groups contribute to its chemical properties, making it a subject of interest in pharmaceutical and agrochemical research.

- Molecular Formula : C12H10F6O3

- Molecular Weight : 316.2 g/mol

- CAS Number : [Not specified]

- Physical State : Solid at room temperature

Biological Activity

The biological activity of TFHPA is primarily attributed to its structural components and the presence of trifluoromethyl groups, which enhance lipophilicity and metabolic stability. Studies have indicated that compounds with similar structures exhibit significant pharmacological effects, including:

- Inhibition of Enzymatic Activity : Research has shown that trifluoromethyl-containing compounds can inhibit various enzymes, including those involved in metabolic pathways. For instance, TFHPA may influence the activity of cytochrome P450 enzymes, which are crucial in drug metabolism.

- Antimicrobial Properties : Trifluoromethyl derivatives have been reported to possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Some studies suggest that TFHPA could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Enzymatic Inhibition Study :

- A study examined the impact of TFHPA on cytochrome P450 enzymes. Results indicated a dose-dependent inhibition, suggesting potential applications in drug interaction studies and metabolic profiling.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that TFHPA exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development.

-

Inflammation Modulation :

- A recent investigation into the anti-inflammatory properties of TFHPA revealed its ability to downregulate pro-inflammatory cytokines in cell culture models. This suggests a mechanism through which TFHPA could be beneficial in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.